1-(3-Hydroxy-1-pyrrolidinyl)-2-(methylamino)-1-ethanone hydrochloride
Overview
Description
1-(3-Hydroxy-1-pyrrolidinyl)-2-(methylamino)-1-ethanone hydrochloride is a chemical compound with significant applications in various scientific fields. This compound features a pyrrolidine ring, a hydroxyl group, and a methylamino group, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-1-pyrrolidinyl)-2-(methylamino)-1-ethanone hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Introduction of Hydroxyl Group: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents.
Methylamino Group Addition: The methylamino group is added through reductive amination reactions involving formaldehyde and methylamine.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions. The process involves the use of reactors, temperature control, and purification techniques to ensure the high purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation reactions to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Ketones and Aldehydes: Resulting from oxidation reactions.
Amines and Alcohols: Resulting from reduction reactions.
Derivatives: Resulting from substitution reactions at the pyrrolidine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism by which 1-(3-Hydroxy-1-pyrrolidinyl)-2-(methylamino)-1-ethanone hydrochloride exerts its effects involves interactions with specific molecular targets. The hydroxyl and methylamino groups play crucial roles in binding to receptors and enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Other compounds containing the pyrrolidine ring, such as pyrrolidine itself and its various substituted derivatives.
Hydroxyl-Containing Compounds: Compounds with hydroxyl groups, such as alcohols and phenols.
Methylamino Compounds: Compounds with methylamino groups, such as methylamine and its derivatives.
Uniqueness: 1-(3-Hydroxy-1-pyrrolidinyl)-2-(methylamino)-1-ethanone hydrochloride is unique due to its combination of a pyrrolidine ring, hydroxyl group, and methylamino group, which provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-hydroxypyrrolidin-1-yl)-2-(methylamino)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-8-4-7(11)9-3-2-6(10)5-9;/h6,8,10H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLVTCJCMQWVDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC(C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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